L-Tyrosine hydrazide

Catalog No.
S1892562
CAS No.
7662-51-3
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine hydrazide

CAS Number

7662-51-3

Product Name

L-Tyrosine hydrazide

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanehydrazide

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14)

InChI Key

MWIXENPCUPDSOS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NN)N)O

The resolution of amino acids is a process used in biochemistry to separate enantiomers in a racemic mixture. In this context, L-Tyrosine hydrazide could be used to react with a racemic mixture of amino acids, forming diastereomeric hydrazides. These diastereomers often have different physical and chemical properties, allowing them to be separated using various techniques such as crystallization or chromatography.

Biocatalytic Derivatization of L-Tyrosine

L-Tyrosine hydrazide is an organic compound with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol. It is derived from L-tyrosine, an amino acid that plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters. The compound features a hydrazide functional group, which contributes to its reactivity and potential biological activities. L-Tyrosine hydrazide is often used in biochemical applications due to its ability to participate in various

Currently, there is no documented information on the mechanism of action of (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide in biological systems.

  • Skin and eye irritation: Hydrazides can cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of hydrazide dust or vapors can irritate the respiratory tract [].
  • Suspected carcinogenicity: Some hydrazides have been classified as suspected carcinogens [].
, primarily due to the presence of both the amino and hydrazide groups. Key reactions include:

  • Hydrazone Formation: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Acylation Reactions: The amino group can be acylated, leading to derivatives that may exhibit altered biological activities.
  • Condensation Reactions: L-Tyrosine hydrazide can participate in condensation reactions with aldehydes or ketones, producing various products useful in medicinal chemistry .

L-Tyrosine hydrazide exhibits several biological activities, making it of interest in pharmacological research. Studies indicate that it may have:

  • Antioxidant Properties: It can scavenge free radicals, thereby potentially protecting cells from oxidative stress.
  • Neuroprotective Effects: Due to its relationship with L-tyrosine, it may influence neurotransmitter synthesis, particularly dopamine and norepinephrine, which are critical for mood regulation.
  • Antimicrobial Activity: Some studies suggest that L-Tyrosine hydrazide has inhibitory effects on certain bacterial strains, indicating potential applications in antimicrobial therapies .

The synthesis of L-Tyrosine hydrazide typically involves a multi-step process:

  • Activation of L-Tyrosine: The first step often includes the activation of L-tyrosine using thionyl chloride under controlled conditions.
  • Reaction with Hydrazine Hydrate: The activated intermediate is then reacted with hydrazine hydrate in methanol over an extended period (approximately 24 hours) to yield L-Tyrosine hydrazide .

This method allows for the efficient production of L-Tyrosine hydrazide while minimizing side reactions.

L-Tyrosine hydrazide has several applications across various fields:

  • Bioconjugation: It is utilized in bioconjugation strategies for drug delivery systems and the development of targeted therapies.
  • Research Tool: In biochemical studies, it serves as a substrate for enzyme assays and studies involving neurotransmitter pathways.
  • Pharmaceutical Development: Its potential neuroprotective and antioxidant properties make it a candidate for developing new therapeutic agents targeting neurodegenerative diseases .

Interaction studies involving L-Tyrosine hydrazide focus on its ability to interact with metal ions and other biomolecules. Research indicates that it can form complexes with trivalent lanthanides, which may enhance its biological activity or alter its pharmacokinetics. These interactions are significant for understanding how L-Tyrosine hydrazide can be optimized for therapeutic applications .

L-Tyrosine hydrazide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
D-Tyrosine HydrazideSimilar backboneEnantiomeric differences affecting activity
PhenylhydrazineHydrazone formationMore reactive but lacks amino acid properties
3-HydroxytyramineRelated to tyrosinePrimarily involved in neurotransmitter synthesis
Tyrosinase InhibitorsStructural similarityFocused on enzyme inhibition rather than direct biological effects

L-Tyrosine hydrazide's unique combination of amino acid characteristics and hydrazide functionality allows it to participate in diverse

L-Tyrosine hydrazide exhibits the molecular formula C₉H₁₃N₃O₂ with an average molecular mass of 195.222 daltons and a monoisotopic mass of 195.100777 daltons [1]. The compound maintains a single defined stereocenter, specifically at the alpha carbon position, which confers the L-configuration characteristic of naturally occurring amino acids [1].

The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide [1]. The stereochemical configuration is explicitly designated by the (2S) designation, indicating the spatial arrangement around the chiral center follows the sinister or left-handed configuration [1].

The simplified molecular-input line-entry system representation is documented as C(NN)(=O)C@HN, where the @H designation specifically denotes the stereochemical orientation at the alpha carbon [2]. The International Chemical Identifier key MWIXENPCUPDSOS-QMMMGPOBSA-N provides a unique molecular fingerprint for database identification purposes [2].

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂ [1]
Average Mass195.222 daltons [1]
Monoisotopic Mass195.100777 daltons [1]
Stereochemical Configuration(2S) [1]
Chemical Abstracts Service Registry Number7662-51-3 [2]
Melting Point196-198°C [3]
Optical Activity[α]₂₀/D +76°, c = 4.2 in 1 M HCl [3]

Crystallographic and Conformational Studies

Crystal Structure Analysis

Crystallographic investigations of L-tyrosine hydrazide sulfate have revealed significant structural insights into the molecular packing and hydrogen bonding networks [4]. The compound crystallizes in the monoclinic system with space group P₂₁, demonstrating unit cell dimensions of a=5.5386(1) Å, b=8.0467(4) Å, c=14.0780(6) Å, with β=93.339(3)° and a unit cell volume of 626.36(4) ų [4]. The structure contains two formula units per unit cell (Z=2) and exhibits a reliability factor of 0.0212 [4].

The crystal structure is characterized by organic chains oriented parallel to the b-axis, interconnected through nitrogen-hydrogen to oxygen hydrogen bonds and further stabilized by inorganic groups to create a three-dimensional arrangement [4]. Single crystal X-ray diffraction studies have confirmed the structural parameters and provided precise atomic coordinates for all non-hydrogen atoms [4].

Comparative studies with related amino acid hydrazide derivatives, particularly phenylglycine hydrazide, demonstrate similar crystallographic behavior with monoclinic space group P₁₂₁/c and cell parameters a=5.9459(18) Å, b=5.1940(16) Å, c=26.7793(83) Å [5]. These structural similarities suggest a consistent packing motif among amino acid hydrazide compounds [5].

Conformational Characteristics

Conformational analysis reveals that hydrazide compounds exhibit complex stereochemical behavior involving multiple rotational barriers and conformational preferences [6]. The hydrazide functional group introduces two distinct stereocenters: the carbon-nitrogen amide bond leading to E or Z geometries, and the terminal nitrogen atom enabling synclinal or anticlinal orientations [6].

Research demonstrates that hydrazide conformations can be classified into distinct categories based on their structural characteristics [6]. Conformers adopting synclinal orientations typically exhibit different spectroscopic properties compared to those in anticlinal arrangements [6]. The conformational landscape is further influenced by hyperconjugation effects between nitrogen lone pairs and adjacent sigma antibonding orbitals [6].

Quantum chemistry calculations indicate that the most stable hydrazide conformations correspond to E anticlinal arrangements due to stabilizing hyperconjugation interactions [7]. This stereoelectronic effect significantly influences the overall molecular geometry and contributes to the observed conformational preferences in solution and solid-state environments [7].

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of L-tyrosine hydrazide reveals characteristic spectral features consistent with the amino acid hydrazide structural framework [8]. Proton nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d₆ demonstrates distinct chemical shift patterns for the aromatic protons, aliphatic methylene groups, and the hydrazide functional group [9].

The aromatic region exhibits asymmetric proton environments, particularly for the phenolic ring system [8]. This asymmetry arises from restricted rotation around the nitrogen-carbon double bond on the nuclear magnetic resonance timescale, resulting in distinctive magnetic inequivalence of corresponding protons [8].

Studies utilizing hydrazone conjugation with 4-carboxylbenzaldehyde demonstrate that the observed asymmetry in aromatic proton signals is intrinsic to the hydrazide structure rather than arising from external complexation effects [8]. This finding confirms that the spectroscopic asymmetry reflects fundamental molecular conformational properties [8].

Nuclear Magnetic Resonance ParameterObservation
Aromatic Proton PatternAsymmetric due to restricted rotation [8]
Solvent SystemDimethyl sulfoxide-d₆ [9]
Characteristic FeatureMagnetic inequivalence of phenolic protons [8]

Infrared Spectroscopy

Infrared spectroscopic analysis of L-tyrosine hydrazide reveals diagnostic absorption bands characteristic of the functional groups present in the molecule [10]. The hydrazide nitrogen-hydrogen stretching vibrations provide particularly informative spectroscopic signatures that are sensitive to molecular conformation and hyperconjugation effects [10].

Research has identified that hydrazide compounds exhibit two distinct nitrogen-hydrogen stretching bands corresponding to different conformational states [10]. These bands appear at frequencies above 3400 cm⁻¹ and below 3306 cm⁻¹, with the lower frequency band attributed to hyperconjugation between nitrogen lone pairs and sigma antibonding orbitals [10].

The phenolic hydroxyl group contributes characteristic absorption bands in the 3550-3200 cm⁻¹ region, with specific frequencies dependent on hydrogen bonding interactions [11]. Carbonyl stretching vibrations of the hydrazide group appear in the 1700-1630 cm⁻¹ region, consistent with amide-type carbonyl functionalities [11].

Tyrosine-specific infrared signatures include the unique absorption band at 1515 cm⁻¹, which corresponds to phenolic ring vibrations and provides a distinctive spectroscopic fingerprint for tyrosine-containing compounds [12]. This band exhibits significant environmental sensitivity and can serve as a probe for local molecular interactions [12].

Infrared Absorption BandFrequency Range (cm⁻¹)Assignment
Nitrogen-Hydrogen Stretch3400-3306 [10]Hydrazide functional group
Phenolic Hydroxyl3550-3200 [11]Hydroxyl group vibrations
Carbonyl Stretch1700-1630 [11]Hydrazide carbonyl
Tyrosine Ring Mode1515 [12]Phenolic ring vibrations

Mass Spectrometry

Mass spectrometric analysis of L-tyrosine hydrazide produces a molecular ion at mass-to-charge ratio 195, corresponding to the intact molecular ion [2]. Electron impact ionization at 70 electron volts and source temperatures of 220°C with sample temperatures of 150°C provide optimal conditions for molecular ion observation [2].

The fragmentation pattern of amino acid hydrazides in mass spectrometry follows predictable pathways involving cleavage of the carbon-nitrogen bonds and elimination of the hydrazide functional group [13]. Common fragmentation pathways include loss of the hydrazino group and formation of characteristic amino acid-derived fragment ions [13].

Comparative analysis with related tyrosine derivatives demonstrates that the hydrazide modification influences the fragmentation behavior compared to the parent amino acid [14]. The presence of the additional nitrogen atoms in the hydrazide functional group provides alternative fragmentation pathways that can be utilized for structural confirmation [14].

Tandem mass spectrometry techniques enable detailed characterization of the fragmentation pathways and provide structural information for identification purposes [15]. The collision-induced dissociation patterns reveal specific neutral losses and rearrangement reactions characteristic of the hydrazide functional group [15].

Mass Spectrometry ParameterValue
Molecular Ionm/z 195 [2]
Ionization MethodElectron Impact [2]
Source Temperature220°C [2]
Sample Temperature150°C [2]
Ionization Energy75 eV [2]

Classical Synthesis from L-Tyrosine Precursors

Thionyl Chloride-Mediated Activation

The synthesis of L-tyrosine hydrazide through thionyl chloride-mediated activation represents one of the most established methodologies in amino acid hydrazide preparation [1] [2]. This classical approach involves the initial conversion of L-tyrosine to its corresponding acid chloride intermediate, followed by nucleophilic substitution with hydrazine hydrate.

The reaction proceeds through a two-step mechanism. In the first step, L-tyrosine undergoes treatment with thionyl chloride at temperatures ranging from 0°C to 80°C, typically conducted over 6 hours [1] [3]. The formation of the acid chloride intermediate requires careful temperature control to prevent decomposition of the tyrosine framework while ensuring complete conversion. The reaction mixture generally employs an excess of thionyl chloride, typically 3-5 equivalents, to drive the reaction to completion [3] [4].

During this activation step, the carboxylic acid functionality of L-tyrosine is converted to the more reactive acid chloride through nucleophilic acyl substitution. The mechanism involves the formation of a mixed anhydride intermediate between the carboxylic acid and thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to yield the acid chloride [5]. Temperature optimization studies have demonstrated that controlled heating between 60-80°C provides optimal conversion rates while minimizing side reactions [3].

The second step involves the coupling of the acid chloride intermediate with hydrazine hydrate. This nucleophilic substitution reaction typically requires 4-6 equivalents of hydrazine hydrate to ensure complete conversion and compensate for potential side reactions [6] [7]. The reaction is conducted in anhydrous methanol or ethanol to prevent hydrolysis of the acid chloride intermediate [3]. Reaction times range from 6 to 24 hours, depending on the specific reaction conditions and temperature employed [1].

Optimization studies have revealed several critical parameters for maximizing yield and purity. The use of anhydrous solvents is essential to prevent competing hydrolysis reactions [6]. Temperature control during both steps is crucial, as excessive heating can lead to decomposition products, while insufficient temperature may result in incomplete conversion [3]. The reaction atmosphere should be maintained under inert conditions using nitrogen or argon to prevent oxidation of the hydrazine reagent [7].

Yields for this classical methodology typically range from 65-85%, with the variation dependent on the specific reaction conditions employed [1] [3]. The method offers the advantage of being well-established with predictable outcomes, making it suitable for scale-up applications. However, the use of thionyl chloride presents safety and environmental concerns due to its toxicity and the generation of hydrogen chloride and sulfur dioxide as by-products [3] [4].

Hydrazine Hydrate Coupling Strategies

Alternative coupling strategies employing hydrazine hydrate directly with activated L-tyrosine derivatives have gained significant attention due to their operational simplicity and reduced handling of hazardous acid chlorides [6] [7]. These methodologies focus on the direct nucleophilic substitution of various L-tyrosine esters with hydrazine hydrate under controlled conditions.

The most widely employed approach utilizes L-tyrosine methyl or ethyl esters as starting materials [6] [8]. The ester activation provides sufficient electrophilicity at the carbonyl carbon to facilitate nucleophilic attack by hydrazine hydrate. Reaction conditions typically involve heating the ester substrate with 4-6 equivalents of hydrazine hydrate in anhydrous methanol or ethanol [6] [9]. Temperature optimization studies indicate that reflux conditions (60-80°C) provide optimal conversion rates while maintaining reasonable reaction times of 2-4 hours [8] [9].

Mechanistic investigations have revealed that the reaction proceeds through a tetrahedral intermediate formation, followed by elimination of the alcohol leaving group [6]. The use of excess hydrazine hydrate serves multiple purposes: driving the equilibrium toward product formation, compensating for potential side reactions, and providing nucleophilic assistance during the elimination step [7].

Solvent selection plays a crucial role in reaction optimization. Protic solvents such as methanol and ethanol facilitate proton transfer processes essential for the reaction mechanism while providing adequate solubility for both reactants [6] [8]. Studies comparing different alcoholic solvents have demonstrated that methanol generally provides superior results due to its lower steric hindrance and enhanced solvating properties [9].

Microwave-assisted synthesis has emerged as a particularly effective variant of hydrazine hydrate coupling [8] [9]. Under microwave irradiation at 160 watts for 2-8 minutes, yields of 80-95% can be achieved with dramatically reduced reaction times [8]. This approach offers significant advantages in terms of energy efficiency and process intensification, while maintaining excellent chemical yields and product purity [9].

The reaction can be further optimized through pH control. Maintaining neutral to slightly basic conditions prevents potential hydrolysis of the ester starting material while promoting nucleophilic attack by hydrazine [7]. Buffer systems employing sodium bicarbonate or sodium carbonate have been successfully implemented to maintain optimal pH ranges [8].

Purification of the crude product typically involves crystallization from appropriate solvents or column chromatography [6] [9]. The hydrazide product generally exhibits good crystallinity, facilitating purification through recrystallization techniques. Alternative purification methods include precipitation from aqueous solutions followed by washing with organic solvents to remove unreacted starting materials [8].

Yields for optimized hydrazine hydrate coupling strategies range from 60-90%, with microwave-assisted variants achieving the higher end of this range [8] [9]. The methodology offers advantages including operational simplicity, reduced handling of hazardous reagents, and compatibility with automated synthesis platforms [6]. Limitations include the requirement for ester starting materials and the need for excess hydrazine hydrate, which may complicate purification processes [7].

Resolution Techniques for Enantiomeric Purification

Chiral Auxiliary-Based Separation

Chiral auxiliary-based separation techniques represent a fundamental approach for obtaining enantiomerically pure L-tyrosine hydrazide from racemic mixtures or for enhancing the enantiomeric excess of partially resolved samples [10] [11] [12]. These methodologies rely on the temporary attachment of chiral auxiliaries to create diastereomeric complexes that exhibit different physical and chemical properties, enabling separation through conventional techniques.

The most widely employed chiral auxiliaries for amino acid hydrazide resolution include L-proline derivatives, camphor-based auxiliaries, and various tartaric acid derivatives [11] [12]. L-proline derivatives have demonstrated particular effectiveness due to their rigid cyclic structure and multiple coordination sites that facilitate selective binding with one enantiomer over the other [11]. The formation of diastereomeric complexes occurs through hydrogen bonding interactions between the auxiliary and the hydrazide functionality, combined with π-π stacking interactions involving the tyrosine aromatic ring [10].

Camphor-based auxiliaries, including camphorsulfonic acid and camphor-10-sulfonic acid, provide alternative resolution options with different selectivity profiles [12]. These auxiliaries form diastereomeric salts through acid-base interactions, where the basic hydrazide nitrogen coordinates with the acidic functionality of the camphor derivative. The bulky camphor framework creates significant steric differences between the resulting diastereomers, facilitating separation through crystallization or chromatographic methods [12].

The resolution process typically involves several key steps: auxiliary attachment, diastereomer separation, and auxiliary removal. During auxiliary attachment, the racemic hydrazide is treated with the chiral auxiliary under controlled conditions to form diastereomeric complexes [11]. Temperature control is critical during this step, as it influences both the rate of complex formation and the selectivity of the process. Optimal temperatures generally range from 0-25°C to maintain thermodynamic control and maximize selectivity [12].

Diastereomer separation can be accomplished through various techniques, with fractional crystallization being the most commonly employed method [10] [12]. The differential solubility of diastereomeric complexes in various solvents enables selective crystallization of the desired enantiomer. Solvent selection plays a crucial role in determining separation efficiency, with alcoholic solvents and ethyl acetate proving particularly effective for tyrosine hydrazide diastereomers [12].

Chromatographic separation represents an alternative approach for diastereomer separation, particularly when crystallization methods prove ineffective [10]. Normal-phase silica gel chromatography using graduated alcohol-hydrocarbon solvent systems enables efficient separation of diastereomeric complexes based on their differential retention times [12]. This approach offers advantages in terms of recovery yields and processing time, though it requires larger solvent volumes.

Auxiliary removal constitutes the final step in the resolution process, involving cleavage of the diastereomeric complex to regenerate the free hydrazide enantiomer [11]. The specific cleavage conditions depend on the nature of the auxiliary attachment. For hydrogen-bonded complexes, controlled pH adjustment or temperature changes can facilitate auxiliary dissociation. Salt-type complexes typically require acid-base treatment or ion exchange procedures [12].

Selectivity factors for chiral auxiliary-based resolution typically range from 1.5-3.2, with the specific value dependent on the auxiliary structure and reaction conditions employed [10]. Yields of the desired enantiomer generally fall within the range of 40-45%, representing theoretical maximum recovery for single-pass resolution of racemic mixtures [12]. Multiple resolution cycles can improve overall recovery, though this approach increases process complexity and cost.

The methodology offers several advantages including scalability, recyclability of chiral auxiliaries, and compatibility with standard laboratory equipment [11] [12]. Limitations include the multi-step nature of the process, potential auxiliary losses during recovery, and the need for auxiliary synthesis or procurement [10]. Despite these limitations, chiral auxiliary-based resolution remains an important tool for preparative-scale enantiomer separation.

Enzymatic Resolution Approaches

Enzymatic resolution approaches provide biocatalytic alternatives for obtaining enantiomerically pure L-tyrosine hydrazide through stereoselective transformations [13] [14] [15]. These methodologies exploit the inherent chirality of enzymes to achieve selective reactions with one enantiomer of a racemic substrate, enabling kinetic resolution based on differential reaction rates.

Lipase-catalyzed resolution represents the most extensively studied enzymatic approach for amino acid hydrazide resolution [13] [15]. Candida antarctica lipase B (CAL-B) has demonstrated exceptional performance for tyrosine derivative resolution, exhibiting enantioselectivity values (E-values) ranging from 10-50 depending on the specific substrate structure and reaction conditions [13]. The enzyme operates through stereoselective acylation or deacylation reactions, where one enantiomer undergoes rapid enzymatic transformation while the other remains essentially unreacted.

The mechanism of lipase-catalyzed resolution involves the formation of a tetrahedral intermediate between the enzyme active site and the substrate [13]. The stereochemical environment created by the enzyme active site amino acid residues provides differential binding affinity for the two enantiomers. For L-tyrosine hydrazide derivatives, the enzyme typically exhibits preferential activity toward the L-enantiomer, enabling selective acylation or ester hydrolysis [15].

Reaction optimization for lipase-catalyzed resolution involves several critical parameters. Solvent selection significantly influences both enzyme activity and enantioselectivity [13]. Organic solvents with intermediate polarity, such as isopropanol or acetonitrile, generally provide optimal results by maintaining enzyme conformation while providing adequate substrate solubility [15]. Water content must be carefully controlled, as excessive hydration can lead to non-specific hydrolysis reactions, while insufficient water may compromise enzyme activity [13].

Temperature optimization studies indicate that moderate temperatures (25-40°C) provide the best balance between reaction rate and enzyme stability [13] [15]. Higher temperatures may enhance reaction rates but can lead to enzyme denaturation and reduced selectivity. Lower temperatures maintain enzyme integrity but may result in impractically slow reaction rates for preparative applications.

Protease-catalyzed resolution offers an alternative biocatalytic approach, particularly suitable for substrates containing amide functionalities [13]. α-Chymotrypsin and subtilisin have demonstrated effectiveness for amino acid hydrazide resolution, achieving E-values in the range of 5-25 [13]. These enzymes operate through stereoselective amide bond hydrolysis, enabling kinetic resolution of N-acylated hydrazide derivatives.

The protease-catalyzed mechanism involves substrate binding at the enzyme active site, followed by nucleophilic attack by the catalytic serine residue [13]. The stereochemical environment of the enzyme binding pocket provides preferential accommodation for one substrate enantiomer, resulting in differential reaction rates. Substrate structure modifications, particularly at the N-terminus, can significantly influence enzyme selectivity and activity [13].

Reaction conditions for protease-catalyzed resolution typically employ aqueous buffer systems at physiological pH (7.0-8.0) [13]. Temperature control is crucial for maintaining enzyme activity while achieving acceptable reaction rates. Optimal temperatures generally range from 25-37°C, with higher temperatures leading to enzyme denaturation and reduced selectivity [13].

Yields of the desired enantiomer in enzymatic resolution approaches typically range from 40-50%, representing the theoretical maximum for kinetic resolution processes [13] [15]. However, the high enantiomeric purity achieved (typically >95% enantiomeric excess) makes enzymatic resolution particularly attractive for applications requiring high stereochemical purity [13].

The methodology offers several advantages including mild reaction conditions, high stereoselectivity, and environmental compatibility [13] [15]. Enzyme recycling and immobilization technologies enable multiple use cycles, improving process economics. Limitations include limited substrate scope, potential enzyme stability issues, and the need for specialized handling and storage conditions [13]. Additionally, the requirement for enzyme procurement or production may increase overall process costs compared to chemical resolution methods.

Green Chemistry Alternatives in Hydrazide Synthesis

The development of environmentally sustainable methodologies for L-tyrosine hydrazide synthesis has become increasingly important due to growing environmental consciousness and regulatory pressures to reduce the environmental impact of chemical processes [16] [17] [18]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, eliminating hazardous reagents, and improving atom economy while maintaining or enhancing synthetic efficiency.

Microwave-assisted synthesis represents one of the most successful green chemistry implementations for hydrazide preparation [8] [19]. This methodology exploits dielectric heating to achieve rapid and efficient chemical transformations with dramatically reduced energy consumption and reaction times. For L-tyrosine hydrazide synthesis, microwave irradiation at 160 watts for 2-8 minutes achieves yields of 80-95%, representing a 90% reduction in reaction time compared to conventional heating methods [8].

The mechanism of microwave heating involves direct energy transfer to polar molecules within the reaction mixture, resulting in rapid and uniform heating [8]. This selective heating mechanism enables precise temperature control and reduces the formation of side products associated with prolonged heating. Additionally, the rapid heating rates achievable with microwave irradiation can access kinetically controlled reaction pathways that may not be accessible under conventional heating conditions [19].

Optimization of microwave-assisted synthesis involves several key parameters including power level, reaction time, and solvent selection [8] [19]. Power levels of 120-200 watts provide optimal heating rates while avoiding excessive temperature spikes that could lead to product decomposition. Reaction times of 2-8 minutes are typically sufficient for complete conversion, representing a significant improvement over conventional methods requiring several hours [8].

Solvent-free mechanochemical synthesis has emerged as another promising green alternative, completely eliminating the need for organic solvents [20]. This approach employs mechanical energy through ball milling or grinding to facilitate chemical bond formation and breaking. For hydrazide synthesis, the solid-phase reaction between amino acid starting materials and hydrazine can be conducted using ball milling techniques [20].

The mechanochemical approach operates through the generation of reactive intermediates at the interfaces between solid particles during mechanical impact [20]. The high local pressures and temperatures generated during milling create conditions favorable for chemical reaction while avoiding the need for conventional heating or solvent systems. This methodology achieves atom economies of 85-95% and completely eliminates solvent waste [20].

Aqueous-phase synthesis using N-carboxyanhydrides (NCAs) represents a particularly attractive green chemistry approach that employs water as the primary solvent while utilizing renewable starting materials [16]. NCAs derived from amino acids can undergo nucleophilic ring-opening reactions with hydrazine in aqueous systems, providing a direct route to hydrazide products [16]. This methodology achieves excellent atom economy (90-95%) due to the elimination of only carbon dioxide as a by-product [16].

The NCA-based approach operates under mild aqueous conditions that eliminate the need for organic solvents and harsh reaction conditions [16]. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl carbon of the NCA ring, followed by decarboxylation to yield the hydrazide product. Temperature requirements are minimal (25-40°C), and the reaction can be conducted at neutral pH, minimizing energy consumption and equipment requirements [16].

Biocatalytic synthesis approaches utilize enzymes to facilitate hydrazide formation under mild, environmentally benign conditions [19]. Enzyme-catalyzed reactions typically operate at ambient temperature and atmospheric pressure in aqueous systems, eliminating the need for harsh chemicals and extreme reaction conditions. While substrate scope may be limited, biocatalytic approaches offer excellent selectivity and produce no toxic by-products [19].

Flow chemistry implementations using green solvents provide continuous processing capabilities while minimizing waste generation [17] [18]. Continuous flow reactors enable precise control over reaction parameters and can incorporate real-time monitoring and control systems. The use of green solvents such as propylene carbonate, ethyl lactate, or deep eutectic solvents reduces environmental impact while maintaining synthetic efficiency [17] [18].

Solvent mixture approaches have demonstrated particular promise for replacing traditional hazardous solvents [18]. Combinations of Cyrene (dihydrolevoglucosenone) with dimethyl carbonate or diethyl carbonate provide effective alternatives to dimethylformamide and dichloromethane in peptide synthesis applications [18]. These green solvent mixtures achieve comparable synthetic efficiency while significantly reducing environmental and health impacts [17] [18].

The implementation of green chemistry principles in L-tyrosine hydrazide synthesis offers substantial environmental benefits including 80% energy reduction through microwave assistance, 100% solvent elimination in mechanochemical approaches, and significant reductions in toxic waste generation [8] [20] [18]. E-factors (environmental factors representing the ratio of waste to product) can be reduced from typical values of 25-100 for conventional synthesis to 2-15 for optimized green chemistry approaches [17] [18].

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

195.100776666 g/mol

Monoisotopic Mass

195.100776666 g/mol

Heavy Atom Count

14

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7662-51-3

Wikipedia

(2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

General Manufacturing Information

L-Tyrosine, hydrazide: INACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types